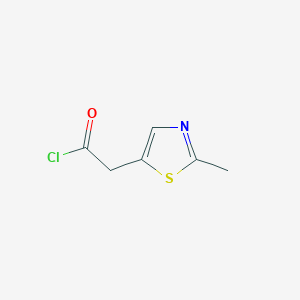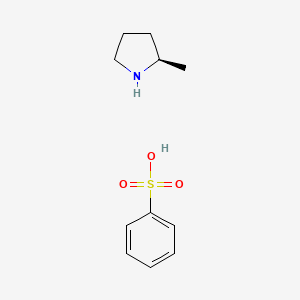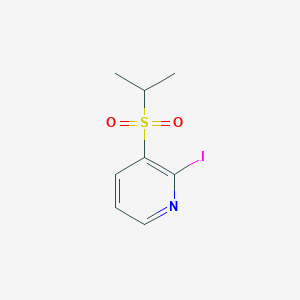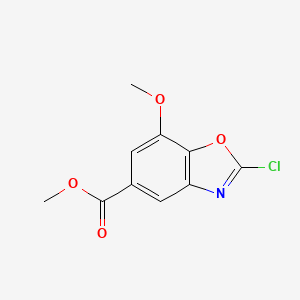
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 7-position, and a carboxylate ester group at the 5-position of the benzoxazole ring.
Vorbereitungsmethoden
The synthesis of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions may vary depending on the desired product and the specific reagents used. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . The compound’s antifungal and anticancer activities are attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-chloro-1,3-benzoxazole-5-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: Lacks the chlorine atom at the 2-position.
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate: Contains a chloromethyl group instead of a chlorine atom at the 2-position . The presence of different substituents on the benzoxazole ring can significantly influence the compound’s biological activities and chemical properties, making each derivative unique in its own right.
Eigenschaften
Molekularformel |
C10H8ClNO4 |
|---|---|
Molekulargewicht |
241.63 g/mol |
IUPAC-Name |
methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4/c1-14-7-4-5(9(13)15-2)3-6-8(7)16-10(11)12-6/h3-4H,1-2H3 |
InChI-Schlüssel |
ULFAAGQMQWPCSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(=N2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)
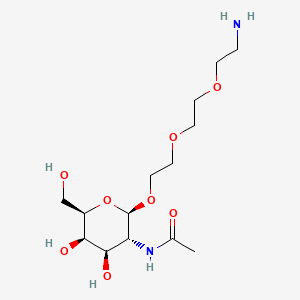
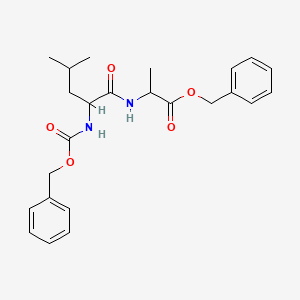
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)

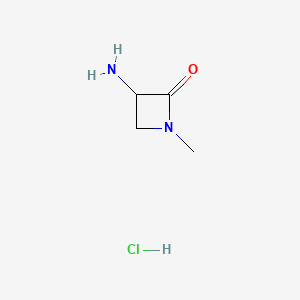

![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
